o-Tolidine
Overview
Description
Orthotolidine, also known as 3,3’-dimethylbenzidine, is an organic compound with the chemical formula (C₆H₄(CH₃)NH₂)₂. It is a colorless compound, although commercial samples are often colored. Orthotolidine is slightly soluble in water and forms salts with acids, such as the hydrochloride, which is commercially available .
Mechanism of Action
Target of Action
3,3’-Dimethylbenzidine, also known as o-tolidine , is an aromatic amine that primarily targets various tissue sites in the body. It has been found to cause tumors in rats at numerous tissue sites, including the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .
Mode of Action
It is known that it can cause benign and/or malignant tumors in various tissues when administered in the drinking water . This suggests that it may interact with cellular components in these tissues, leading to changes that result in tumor formation.
Biochemical Pathways
3,3’-Dimethylbenzidine is metabolized by a number of bacteria, including Escherichia coli, found in the human gastrointestinal tract . This metabolic process involves the reductive cleavage of 3,3’-dimethylbenzidine-based dyes to yield free 3,3’-dimethylbenzidine .
Pharmacokinetics
It is known that it is slightly soluble in water and soluble in ethanol, ether, and dilute acids . This suggests that it may be readily absorbed and distributed in the body. Its metabolism involves the reductive cleavage of 3,3’-dimethylbenzidine-based dyes to yield free 3,3’-dimethylbenzidine , which may impact its bioavailability.
Result of Action
The primary result of 3,3’-Dimethylbenzidine’s action is the formation of tumors in various tissues. In experimental animals, it has been found to cause benign and/or malignant tumors of the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine . In males, it also caused cancer of the small intestine and benign lung tumors, and in females, it also caused mammary-gland cancer and benign or malignant oral-cavity tumors .
Action Environment
The action of 3,3’-Dimethylbenzidine can be influenced by various environmental factors. For example, it is sensitive to exposure to light and may be sensitive to prolonged exposure to air . Additionally, the general population may be exposed to 3,3’-Dimethylbenzidine through contact with dyes or pigments in final consumer products that may contain small residual amounts of the compound .
Biochemical Analysis
Biochemical Properties
3,3’-Dimethylbenzidine is involved in biochemical reactions, particularly in the metabolism of certain dyes . It is metabolized by a number of bacteria, including Escherichia coli, found in the human gastrointestinal tract .
Cellular Effects
3,3’-Dimethylbenzidine has been found to have significant effects on various types of cells. In experimental animals, exposure to 3,3’-Dimethylbenzidine caused tumors in numerous tissue sites . It has also been associated with an increased incidence of urinary-bladder cancer in humans .
Molecular Mechanism
The molecular mechanism of 3,3’-Dimethylbenzidine involves its interaction with various biomolecules. It is known to bind with certain enzymes and proteins, leading to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dimethylbenzidine can change over time. For example, it has been observed that 3,3’-Dimethylbenzidine may slowly biodegrade in the environment .
Dosage Effects in Animal Models
In animal models, the effects of 3,3’-Dimethylbenzidine vary with different dosages. High doses of 3,3’-Dimethylbenzidine have been associated with an increased incidence of tumors of the skin, liver, intestine, lung, and other organs .
Metabolic Pathways
3,3’-Dimethylbenzidine is involved in certain metabolic pathways. It interacts with enzymes and cofactors during the metabolism of certain dyes
Transport and Distribution
3,3’-Dimethylbenzidine can be transported and distributed within cells and tissues. The routes of potential human exposure to 3,3’-Dimethylbenzidine are inhalation, dermal contact, and ingestion .
Preparation Methods
Orthotolidine can be synthesized through several methods. One common synthetic route involves the benzidine rearrangement from a hydrazine derivative derived from 2-nitrotoluene. The reaction can be represented as follows:
(CH3C6H4)2N2H2→(C6H3(CH3)NH2)2
In industrial production, orthotolidine is often produced by nitration of toluene to give a mixture of nitrotoluenes, favoring the ortho isomer. This mixture is then separated by distillation, and 2-nitrotoluene is hydrogenated to give orthotolidine .
Chemical Reactions Analysis
Orthotolidine undergoes various chemical reactions, including:
Oxidation: Orthotolidine can be oxidized to form a blue-colored compound, which is the basis for its use in detecting chlorine and other oxidizing agents in water.
Reduction: It can be reduced to form corresponding amines.
Substitution: Orthotolidine can undergo substitution reactions, such as diazotization, to form diazonium salts. These salts can further react to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid for diazotization. Major products formed from these reactions include various azo dyes and pigments .
Scientific Research Applications
Orthotolidine has several scientific research applications:
Comparison with Similar Compounds
Orthotolidine is similar to other aromatic amines such as ortho-toluidine and para-toluidine. it is unique due to its specific structure and reactivity:
Ortho-toluidine: An isomer of toluidine with the chemical formula CH₃C₆H₄NH₂.
Para-toluidine: Another isomer with similar applications but different reactivity due to its para-substitution pattern.
Orthotolidine’s uniqueness lies in its ability to form intensely colored compounds upon oxidation, making it particularly useful in analytical chemistry for detecting oxidizing agents .
Properties
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIURNJTPRWVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41766-75-0 (di-hydrofluoride), 612-82-8 (di-hydrochloride), 7563-59-9 (unspecified hydrochloride) | |
Record name | Orthotolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024059 | |
Record name | 3,3'-Dimethylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethylbenzidine appears as white to reddish crystals or crystalline powder or a light tan powder. (NTP, 1992), White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH], COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES., White to reddish crystals or powder., White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.] | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Tolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/435 | |
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Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
392 °F at 760 mmHg (NTP, 1992), 300 °C, 392 °F, 572 °F | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
137 °C, 244 °C, 471 °F | |
Record name | o-Tolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/435 | |
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Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1,300 mg/L at 25 °C, Soluble in alcohol, ether, dilute acids, Solubility in water, g/100ml at 25 °C: 0.13 (poor), 0.1% | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1 (NTP, 1992), 1.234 g/cu cm, 1.2 g/cm³, 1 | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.000001 [mmHg], 1x10-6 mmHg (est) | |
Record name | o-Tolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
In mice and rats, prenatal exposure to the dye Congo red permanently reduces the number of germ cells in male and female offspring. In the current investigation, nine other dyes structurally related to Congo red were examined for developmental testicular toxicity. In this study, the structural component of the dyes responsible for the prenatal induction of germ cell aplasia was identified. /Investigators/ found that only benzidine-based dyes altered testicular development and caused hypospermatogenesis in mice during adulthood. Dimethyl- and dimethoxybenzidine-based dyes were without effect. Pregnant mice were dosed orally on Days 8-12 of gestation with a benzidine-, dimethylbenzidine-, or a dimethoxybenzidine-based dye and the testes of 45- to 50-day-old male offspring were examined. The testes of postpubertal male offspring exposed to the benzidine-based dyes, Congo red, diamine blue, and Chlorazol Black E, were small and contained some tubules completely devoid of germ cells, but the dimethylbenzidine-based dyes, trypan blue, Evans blue, and benzopurpurin 4B, and the dimethoxybenzidine-based dye, Chicago sky blue, did not alter testicular development in this manner. Azoic diazo component 48, a dimethoxybenzidine congener, and two other diazo dyes, naphthol blue black and Sudan III, were also without effect on the germ cells. Experiments with Chlorazol Black E (CBE) indicate that the period of susceptibility in the male fetus is limited to the period of primordial germ cell migration and division. When CBE was administered on Days 8-10 of gestation it reduced testis weight after puberty by 30%, while treatment after Day 13 did not affect testicular function., It was found that intoxication of animals with aminobiphenyls leads to the activation of such glutathione-dependent enzymes as glutathione-S-transferase and glutathione reductase. This is accompanied by the induction of activities of individual isoforms of the multifunctional family of glutathione-S-transferases. There was a decrease in the glutathione peroxidase activity after intoxication with benzidine derivatives. It was found that the GSH content in rat liver decreased after benzidine intoxication and sharply increased after effects of 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. In all cases studied there was a diminution in the level of diene conjugates. It was supposed that the specificity of the catalytic glutathione redox system reaction is due to structural peculiarities of the aminobiphenyls being injected. Analysis of functional pairs of glutathione-dependent enzymes revealed a certain imbalance in the antioxidant system function after aminobiphenyl poisoning., Dimethoxybenzidine (DMO) and dimethylbenzidine (DM) are used to synthesize dyes such as C.I. Direct Blue 15 and C.I. Acid Red 114, respectively. These commercially used dyes are metabolically degraded to DMO or DM in the intestinal tract of rodents and subsequently DMO and DM are absorbed into the blood stream. Animals were exposed to DMO, DM, or the dyes in the drinking water. Tumors obtained from control and chemical-treated animals were examined for the presence of activated oncogenes by the NIH 3T3 DNA transfection assay. Activated oncogenes were detected in less than 3% (1/38) of the tumors from control animals whereas 68% (34/50) of the tumors from chemical-treated animals contained detectable oncogenes. Activated oncogenes were detected in both malignant (25/36) and benign (9/14) tumors from the chemically treated animals but only in one of 13 malignant tumors from the control animals. The presence of oncogenes in the chemically induced benign tumors suggests that oncogene activation was an early event in those tumors. Southern blot analysis of transfectant DNA showed that the transforming properties of the chemically induced rat tumor DNAs were due to the transfer of an activated H-ras (31/34) or N-ras (3/34) gene. One spontaneous rat tumor DNA was found to contain an activated H-ras gene. Oligonucleotide hybridization analysis indicated that the H-ras oncogenes from chemical-associated tumors contained mutations at codons 12, 13, or 61 whereas the spontaneously activated H-ras gene contained a point mutation at codon 61. These data suggest that activation of cellular ras genes by point mutation is an important step in the induction of tumors, at least in rats, by this class of benzidine-derived dyes. Moreover, in light of common histogenesis of the normal counterparts of many of the chemically induced neoplasms and histological evidence of varied tissue differentiation in some basal cell neoplasms, it is possible that most or all of the chemically induced neoplasms were derived from a common epidermal progenitor stem cell population., In aqueous solution peroxidase catalyzes the conversion of o-tolidine to tolidine blue by hydrogen peroxide. This reaction of practical significance for analytical tests was studied by optical and ESR spectroscopy. For the blue dye formed in aqueous solution a meriquinoidic structure was proposed which is in equilibrium with an instable radical compound. This equilibrium is shifted to higher radical concentrations by ethylene glycol. Naphthene derivatives stabilize the meriquinoidic structure by means of non-covalent interactions resulting in a decrease of the radical concentration. In crosslinked gelatin the dye formation runs analogously, so that this system is suitable for providing evidence for H2O2-forming reactions. Naphthene derivatives substituted by sufficiently long aliphatic groups are diffusion stable in crosslinked gelatin. By interacting with the dye they prevent its rapid chemical decomposition and diffusion into the sample solution. It was shown, furthermore, that by means of such systems with a suitable structure of the layers both substrates and enzymes participating in the reaction may be determined analytically. This does provide a basis for developing new analytical test variants. | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless; in technical grades also brownish flakes, White to reddish crystals or powder [Note: Darkens on exposure to air] | |
CAS No. |
119-93-7 | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
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Record name | o-Tolidine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=119-93-7 | |
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Record name | Orthotolidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- | |
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Record name | 3,3'-Dimethylbenzidine | |
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Record name | 4,4'-bi-o-toluidine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.962 | |
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Record name | O-TOLIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HLO2IV6K | |
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Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
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Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
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Record name | O-TOLIDINE | |
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Record name | Benzidine, 3,3'-dimethyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/DD12B128.html | |
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Melting Point |
264 to 268 °F (NTP, 1992), 129-131 °C, MP: 264 °F, 131-132 °C, 264 °F | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Q1: What are the key toxicological concerns associated with 3,3'-Dimethylbenzidine?
A1: 3,3'-Dimethylbenzidine is classified as a potential human carcinogen [, , , , ]. Studies in rats have shown clear evidence of its carcinogenicity, inducing tumors in various organs including the skin, liver, Zymbal's gland, oral cavity, intestines, and lung [, , , ]. Furthermore, it exhibits mutagenicity in various assays, including the Ames test and Drosophila sex-linked recessive lethal mutations [, , ]. Metabolic activation appears to play a role in its mutagenicity [].
Q2: How does exposure to 3,3'-Dimethylbenzidine typically occur?
A2: The primary route of exposure to 3,3'-Dimethylbenzidine is occupational, particularly during the production and use of dyes, pigments, and polymers [, , , ]. Workers involved in manufacturing processes utilizing these substances are at a heightened risk.
Q3: Are there any specific organs or tissues that are particularly vulnerable to the effects of 3,3'-Dimethylbenzidine?
A3: Animal studies have identified several target organs for 3,3'-Dimethylbenzidine-induced carcinogenicity. These include, but are not limited to: the liver, lung, skin, Zymbal's gland, preputial and clitoral glands, oral cavity, small and large intestines, mammary gland, and mesothelium [, , ].
Q4: What are the long-term health effects that might arise from exposure to 3,3'-Dimethylbenzidine?
A4: Due to its classification as a potential human carcinogen, long-term exposure to 3,3'-Dimethylbenzidine is a significant concern. Continuous exposure increases the risk of developing various cancers, as evidenced by the tumor formation observed in animal studies [, , , , ].
Q5: What is the role of intestinal bacteria in the metabolism of azo dyes related to 3,3'-Dimethylbenzidine?
A6: Intestinal bacteria play a critical role in the reductive cleavage of azo dyes, leading to the release of 3,3'-Dimethylbenzidine and other aromatic amines [, , ]. This bacterial azo-reduction is a crucial step in the metabolic activation of these dyes into potentially carcinogenic compounds.
Q6: How do structural modifications of 3,3'-Dimethylbenzidine affect its biological activity?
A7: Structural modifications to 3,3'-Dimethylbenzidine, such as acetylation, can significantly impact its mutagenicity []. Generally, N-monoacetylated derivatives exhibit higher mutagenicity compared to the parent compound or the N,N'-diacetylated forms. The position and nature of substituents on the aromatic rings can also influence its metabolic activation and carcinogenic potency.
Q7: What analytical techniques are employed for the detection and quantification of 3,3'-Dimethylbenzidine?
A8: Several analytical methods have been developed for analyzing 3,3'-Dimethylbenzidine in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array (DAD), fluorescence (FLD), mass spectrometry (MS/MS), and electrochemical detectors (ED), is commonly used for sensitive and selective determination [, , , , , ]. Gas chromatography coupled with mass spectrometry (GC/MS) is also employed, particularly for metabolite identification and quantification [, , ].
Q8: What are the challenges associated with analyzing 3,3'-Dimethylbenzidine in complex environmental or biological samples?
A9: The presence of interfering compounds in complex matrices can hinder accurate and reliable analysis. Therefore, sample preparation methods, like liquid-liquid extraction, solid-phase extraction (SPE) [, ], or supercritical fluid extraction (SFE) [] are often necessary to isolate and concentrate 3,3'-Dimethylbenzidine before instrumental analysis.
Q9: What research initiatives have been undertaken to investigate the risks associated with benzidine-based dyes, including those metabolized to 3,3'-Dimethylbenzidine?
A11: The National Toxicology Program (NTP) launched the Benzidine Dye Initiative to assess the potential health hazards of benzidine-derived dyes []. This research program focused on evaluating the metabolism, toxicity, carcinogenicity, and mutagenicity of several benzidine congeners, including 3,3'-Dimethylbenzidine and a selection of representative dyes [, ]. The initiative aimed to provide comprehensive scientific data to support regulatory decisions regarding these substances.
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